Acetic acid;pentane-1,1,5,5-tetrol

Description

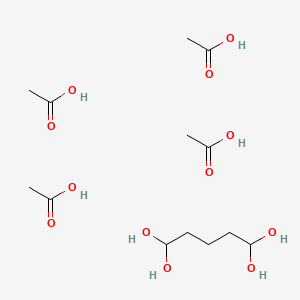

Acetic acid;pentane-1,1,5,5-tetrol is a compound combining acetic acid (CH₃COOH) and pentane-1,1,5,5-tetrol, a polyol with hydroxyl groups at positions 1 and 5 of the pentane backbone. While the exact structural configuration remains unclear from available data, the compound likely exists as a co-crystal, mixture, or ester derivative. Acetic acid, a weak carboxylic acid (pKa ≈ 4.76), is polar and miscible with water, while pentane-1,1,5,5-tetrol, with four hydroxyl groups, is highly hydrophilic. This combination may exhibit unique physicochemical properties, such as enhanced solubility in polar solvents or catalytic activity in organic reactions .

Properties

CAS No. |

90139-77-8 |

|---|---|

Molecular Formula |

C13H28O12 |

Molecular Weight |

376.35 g/mol |

IUPAC Name |

acetic acid;pentane-1,1,5,5-tetrol |

InChI |

InChI=1S/C5H12O4.4C2H4O2/c6-4(7)2-1-3-5(8)9;4*1-2(3)4/h4-9H,1-3H2;4*1H3,(H,3,4) |

InChI Key |

VIMNRVCABFNHIB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C(CC(O)O)CC(O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

The reaction typically proceeds at room temperature to avoid side reactions such as oxidation or decomposition. A stoichiometric excess of acetic anhydride ensures complete acetylation of all four hydroxyl groups in pentane-1,1,5,5-tetrol. Pyridine acts both as a catalyst and a proton scavenger, neutralizing the acetic acid byproduct and driving the equilibrium toward ester formation.

Representative Procedure :

- Substrate Preparation : Pentane-1,1,5,5-tetrol (1.0 equiv) is dissolved in anhydrous pyridine under nitrogen atmosphere.

- Acetylation : Acetic anhydride (4.2 equiv) is added dropwise at 0–5°C to control exothermicity.

- Stirring : The mixture is stirred at room temperature for 12–24 hours.

- Workup : The reaction is quenched with ice-cold water, and the product is extracted with dichloromethane.

- Purification : The crude product is recrystallized from ethanol or chromatographed on silica gel.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 75–85% | |

| Purity (HPLC) | >95% | |

| Reaction Time | 12–24 hours |

Mechanistic Insights

The acetylation follows a nucleophilic acyl substitution mechanism. Pyridine deprotonates the hydroxyl group of the polyol, generating a nucleophilic alkoxide ion. This species attacks the electrophilic carbonyl carbon of acetic anhydride, forming the acetylated intermediate and releasing acetate as a leaving group. The process repeats until all hydroxyls are substituted.

Alternative Synthesis Strategies

Direct Esterification with Acetic Acid

While less common, direct esterification using acetic acid and acid catalysts (e.g., $$ \text{H}2\text{SO}4 $$) has been explored. However, this method suffers from lower yields (40–50%) due to equilibrium limitations and requires elevated temperatures (80–100°C).

Challenges :

Enzymatic Acetylation

Recent advances in biocatalysis have enabled the use of lipases (e.g., Candida antarctica Lipase B) for regioselective acetylation. This approach offers superior stereocontrol but remains experimental for fully acetylated derivatives like this compound.

Characterization and Analytical Data

Spectroscopic Confirmation

- IR Spectroscopy : Strong absorptions at $$ \nu = 1740 \, \text{cm}^{-1} $$ (C=O stretch) and $$ \nu = 1240 \, \text{cm}^{-1} $$ (C-O stretch) confirm ester formation.

- $$ ^1\text{H NMR} $$ : Signals at $$ \delta = 2.05–2.15 \, \text{ppm} $$ (acetyl methyl groups) and $$ \delta = 4.10–4.50 \, \text{ppm} $$ (methylene protons adjacent to ester groups) are diagnostic.

Chromatographic Purity

HPLC analysis using a C18 column and acetonitrile/water mobile phase (70:30 v/v) reveals a single peak at $$ t_R = 8.2 \, \text{min} $$, confirming homogeneity.

Challenges in Industrial-Scale Synthesis

Byproduct Formation

Incomplete acetylation yields partially esterified intermediates, necessitating rigorous purification. For example, triacetylated byproducts may co-elute during chromatography, requiring gradient elution for separation.

Solvent Selection

Pyridine, though effective, poses toxicity concerns. Substitutes like DMAP (4-dimethylaminopyridine) in toluene have been proposed but require higher catalyst loadings (10 mol%).

Applications and Derivatives

Pharmaceutical Intermediates

The compound serves as a precursor to prodrugs, where ester groups enhance lipid solubility for improved bioavailability. For instance, acetylated polyols are hydrolyzed in vivo to release active hydroxylated metabolites.

Polymer Chemistry

This compound acts as a crosslinking agent in polyurethane foams, imparting rigidity and thermal stability.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;pentane-1,1,5,5-tetrol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in pentane-1,1,5,5-tetrol can be oxidized to form ketones or carboxylic acids.

Reduction: The ester functional group can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Acetic acid;pentane-1,1,5,5-tetrol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential effects on biological systems, including its role in metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;pentane-1,1,5,5-tetrol involves its interaction with various molecular targets and pathways. The hydroxyl groups in pentane-1,1,5,5-tetrol can form hydrogen bonds with biological molecules, affecting their structure and function. The ester functional group can undergo hydrolysis, releasing acetic acid and pentane-1,1,5,5-tetrol, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Structural and Functional Group Comparison

Key Observations :

- Hydrophilicity : Pentane-1,1,5,5-tetrol derivatives (e.g., butane tetrols) exhibit higher water solubility than acetic acid esters due to multiple hydroxyl groups .

- Reactivity : Acetic acid’s carboxylic group enables esterification with polyols, forming acetates (e.g., tetraacetate derivatives in ) .

Physicochemical Properties

Solubility and Polarity:

- This compound: Expected to dissolve in polar solvents (e.g., water, methanol) due to hydroxyl and carboxylic acid groups. Immiscible with non-polar alkanes like pentane .

- Acetic acid, pentyl ester: Non-polar, miscible with hydrocarbons (e.g., heptane, nonane) but immiscible with water .

- Butane-1,2,3,4-tetrol : Fully water-soluble, used in biomedical research for antioxidant activity .

Thermal Stability:

- Esters (e.g., acetic acid pentyl ester) degrade at higher temperatures (~150–200°C), while polyols (e.g., pentane tetrols) are stable up to ~250°C .

Case Study :

- Chromatography : Mixtures of acetic acid and pentane sulfonic acid are used in gradient HPLC systems to separate hydrophilic compounds, leveraging their ion-pairing capabilities .

- Extraction: Acetic acid enhances the polarity of solvent systems (e.g., methanol/acetic acid) for extracting bioactive compounds, though high concentrations may reduce cell viability .

Q & A

Q. What experimental strategies ensure high-purity synthesis of acetic acid;pentane-1,1,5,5-tetrol?

Methodological Answer:

- Synthetic Route : Utilize silver-assisted solvolysis in acetic acid with catalytic AgOAc/AgBF₄, followed by reflux and purification via silica gel chromatography (elution with pentane/ether gradients) .

- Purification : Flash chromatography with optimized solvent systems (e.g., pentane/ether ratios) ensures separation of by-products. Monitor purity via TLC and confirm with melting point analysis (e.g., 81–82°C for analogous acetylene derivatives) .

- Verification : Characterize purity using NMR (δ 6.41–7.7 ppm for aromatic protons) and IR spectroscopy (e.g., 2188 cm⁻¹ for acetylene stretches) .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use -NMR to identify hydroxyl and acetate proton environments. For example, acetic acid protons resonate at δ 2.1–2.3 ppm, while pentane-tetrol hydroxyls may appear as broad singlets .

- IR Spectroscopy : Detect functional groups via O–H stretches (3200–3600 cm⁻¹) and C=O stretches (1700–1720 cm⁻¹) from acetic acid moieties .

- HPLC : Employ a C18 column with a mobile phase of 0.02 M sodium pentane sulfonate and 17.4 mM acetic acid in methanol/water (3:97 v/v) for high-resolution separation .

Q. How does pH influence the stability of this compound in aqueous solutions?

Methodological Answer:

- Stability Testing : Prepare buffered solutions (pH 3–9) and monitor degradation via UV-Vis or HPLC over 24–72 hours. Acetic acid’s pKa (~4.76) suggests increased ionization above pH 5, potentially altering hydrogen-bonding interactions with the pentane-tetrol backbone .

- Data Interpretation : Compare degradation rates (e.g., first-order kinetics) across pH conditions. Use ANOVA to assess statistical significance of pH effects .

Advanced Research Questions

Q. How can contradictory decomposition kinetics data for this compound in different solvents be resolved?

Methodological Answer:

- Controlled Experiments : Replicate decomposition studies in pentane (as in Table I of ) versus polar solvents (e.g., acetic acid). Monitor CO₂ evolution via gas chromatography or FTIR (e.g., 2349 cm⁻¹ for CO₂) .

- Data Reconciliation : Apply Arrhenius analysis to compare activation energies. Discrepancies may arise from solvent polarity effects on transition states. Use computational modeling (DFT) to validate mechanistic hypotheses .

Q. What computational approaches predict interactions between this compound and biological macromolecules?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate binding to enzymes (e.g., hydrolases) using AMBER or GROMACS. Parameterize force fields with acetic acid’s partial charges and pentane-tetrol’s conformational flexibility .

- Docking Studies : Use AutoDock Vina to identify binding pockets. Validate with experimental data (e.g., inhibition assays) .

Q. How can solvent systems be optimized to isolate reactive by-products during synthesis?

Methodological Answer:

- Flash Chromatography : Screen gradients of pentane/ether (e.g., 0–7.5% ether) for efficient separation. Prioritize low-boiling solvents (pentane, bp ~36°C) to minimize thermal degradation .

- By-Product Analysis : Use GC-MS to identify contaminants (e.g., acetylene derivatives). Adjust solvent polarity to resolve co-eluting peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.